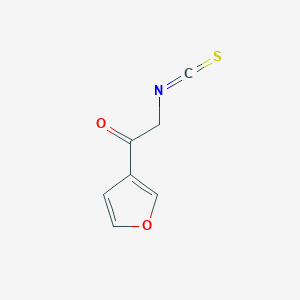
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to an oxazinanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1,3-oxazinane-2,4-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazinone ring can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-4-oxo-5-phenyl-1,3-oxazinan-2-one.
Reduction: Formation of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-5-phenyl-1,3-oxazinan-2-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Phenyl-1,3-oxazinane-2,4-dione: Lacks both the fluorine and hydroxyl groups, resulting in different chemical properties and applications.
Uniqueness
The presence of the fluorine atom in 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
872998-59-9 |
|---|---|
Formule moléculaire |
C10H10FNO3 |
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H10FNO3/c11-10(7-4-2-1-3-5-7)6-15-9(14)12-8(10)13/h1-5,8,13H,6H2,(H,12,14) |
Clé InChI |
GDYHFOKVSRABRH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(NC(=O)O1)O)(C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


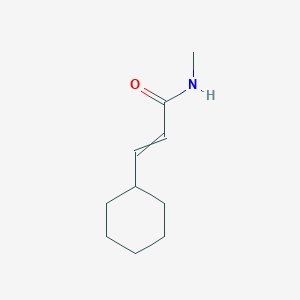

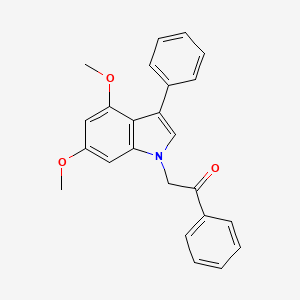
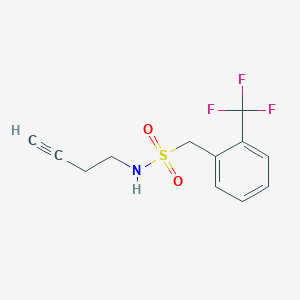
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)


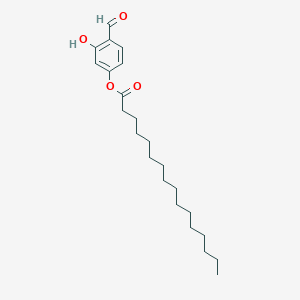
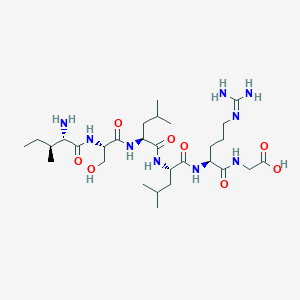
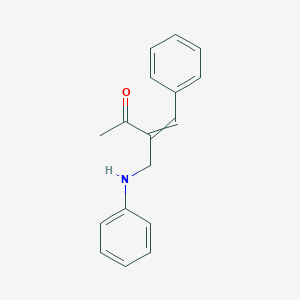
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
